3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole
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Overview
Description
3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole is a chemical compound that features a triazole ring substituted with a chloromethyl group and a trifluoroethyl group. The presence of the trifluoromethyl group imparts unique properties to the compound, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole typically involves the reaction of a triazole precursor with chloromethyl and trifluoroethyl reagents. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions with high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The trifluoroethyl group can participate in addition reactions, such as gold-catalyzed hydration of alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Catalysts such as gold can be used to facilitate addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes produces β-trifluoromethylketones as major products .
Scientific Research Applications
3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s stability and reactivity, while the chloromethyl group can participate in various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole: Unique due to the presence of both chloromethyl and trifluoroethyl groups.
2,2,2-trifluoroethyl-substituted alkynes: Similar in terms of the trifluoroethyl group but differ in the overall structure.
3-((2,2,2-trifluoroethyl)amino)indolin-2-ones: Similar in terms of the trifluoroethyl group but differ in the presence of an indolinone structure.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring with both chloromethyl and trifluoroethyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
3-(Chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole is a chemical compound belonging to the triazole family. Its unique structure, characterized by a triazole ring with chloromethyl and trifluoroethyl substituents, suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 1538865-71-2 |
Molecular Formula | C5H5ClF3N3 |
Molecular Weight | 199.56 g/mol |
IUPAC Name | 3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-1,2,4-triazole |
Purity | ≥95% |
The synthesis of this compound typically involves the reaction of a triazole precursor with chloromethyl and trifluoroethyl reagents. The mechanism of action is believed to involve interaction with molecular targets through its functional groups. The trifluoroethyl group may enhance stability and reactivity, while the chloromethyl group can participate in nucleophilic substitution reactions .
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using inhibition zone diameter as a criterion for activity .
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds related to this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMC). For instance, certain derivatives exhibited a reduction in TNF-α production by approximately 44–60%, indicating potential anti-inflammatory properties. The strongest effects were noted at specific concentrations which suggest a dose-dependent response .
Cytotoxicity and Cell Proliferation
The toxicity of related triazole derivatives was evaluated in PBMC cultures. Compounds tested showed low toxicity at concentrations up to 100 µg/mL, with viable cell counts comparable to control cultures. This suggests that these compounds may be safe for further biological evaluations and potential therapeutic applications .
Case Studies
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Study on Cytokine Modulation : A study investigated the effects of various triazole derivatives on cytokine release in LPS-stimulated PBMC cultures. Results indicated that specific compounds significantly inhibited TNF-α production without increasing cell death rates .
Table: Cytokine Release Modulation
Compound TNF-α Inhibition (%) Viability (%) Compound A 60 95 Compound B 50 94 Control 10 96 -
Antimicrobial Efficacy Testing : Another study assessed the antimicrobial activity of various triazoles against several bacterial strains. The results highlighted that certain derivatives exhibited substantial inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
Compound Inhibition Zone (mm) Bacteria Tested Triazole A 15 Staphylococcus aureus Triazole B 20 Escherichia coli
Properties
CAS No. |
1538865-71-2 |
---|---|
Molecular Formula |
C5H5ClF3N3 |
Molecular Weight |
199.56 g/mol |
IUPAC Name |
3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H5ClF3N3/c6-1-4-11-10-3-12(4)2-5(7,8)9/h3H,1-2H2 |
InChI Key |
OUODHMKWGBWLOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(N1CC(F)(F)F)CCl |
Purity |
95 |
Origin of Product |
United States |
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